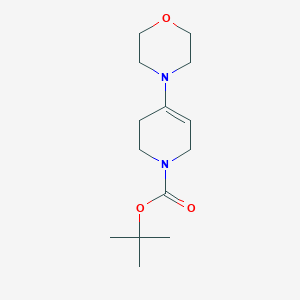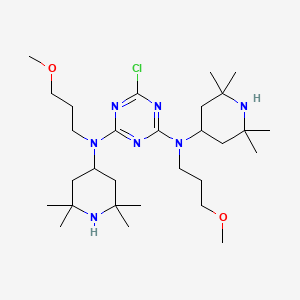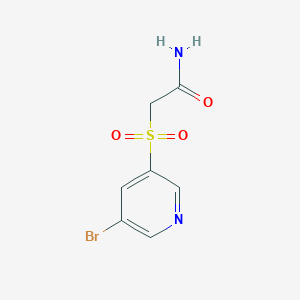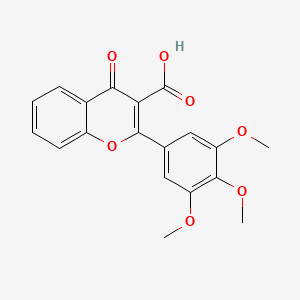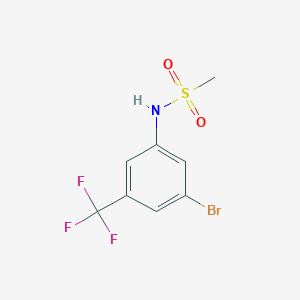
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide
概述
描述
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-(trifluoromethyl)aniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
作用机制
The mechanism by which N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methanesulfonamide, N-[3-bromo-5-methylphenyl]-: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Contains both trifluoromethyl and tetrazole moieties.
Uniqueness
N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications.
属性
分子式 |
C8H7BrF3NO2S |
|---|---|
分子量 |
318.11 g/mol |
IUPAC 名称 |
N-[3-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-16(14,15)13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 |
InChI 键 |
JNTYUUGBMLQASL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
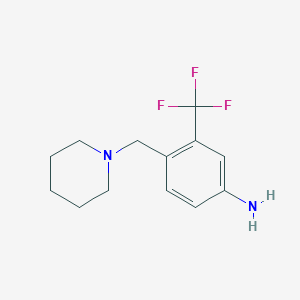
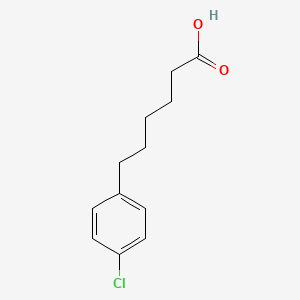
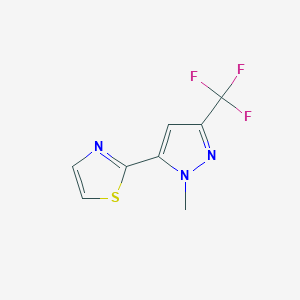
![Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B8661704.png)
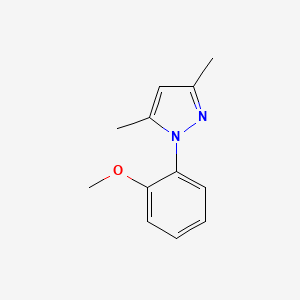
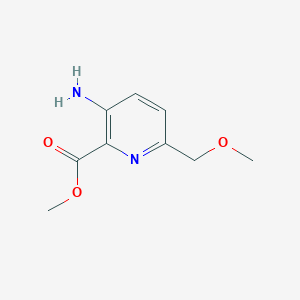

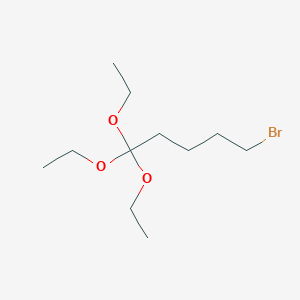
![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B8661738.png)
